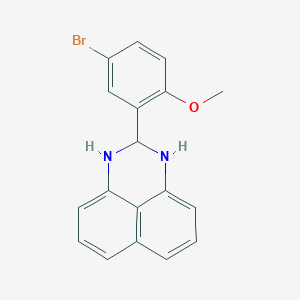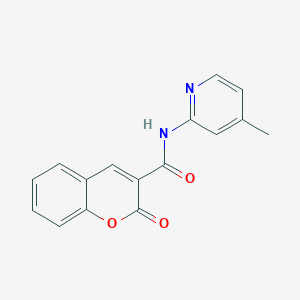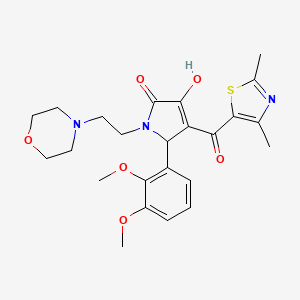
N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a chemical compound with a complex structure. Let’s break it down:
-
N-(5-bromopyridin-2-yl): : This part of the compound contains a pyridine ring substituted with a bromine atom at the 5-position. Pyridines are heterocyclic aromatic compounds commonly found in pharmaceuticals and agrochemicals.
-
2-(5-methoxy-1H-indol-1-yl)acetamide: : Here, we have an indole ring (a bicyclic aromatic system) with a methoxy group (–OCH₃) at the 5-position. The acetamide functional group (–CONH₂) is attached to the indole nitrogen.
Preparation Methods
Synthetic Routes:
-
Bromination of 2-Aminopyridine: : Start with 2-aminopyridine and react it with bromine to introduce the bromine substituent at the 5-position of the pyridine ring.
-
Indole Formation: : Prepare 5-methoxyindole by reacting 5-methoxyaniline with an acid catalyst. Then, amidate the indole using acetic anhydride to obtain the acetamide group.
Industrial Production:
The industrial synthesis of this compound involves scalable processes, optimized for yield and purity. Specific conditions and catalysts may vary depending on the manufacturer.
Chemical Reactions Analysis
-
Oxidation: : N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo oxidation reactions, converting the bromine to a bromine oxide or other functional groups.
-
Reduction: : Reduction of the carbonyl group (–C=O) in the acetamide can yield the corresponding alcohol.
-
Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
- Bromination: Br₂, solvent (e.g., CH₂Cl₂)
- Indole formation: Acid catalyst (e.g., H₂SO₄)
- Amidation: Acetic anhydride, base (e.g., NaOH)
Major Products
- The main product is this compound itself.
- By-products may include regioisomers or side reactions.
Scientific Research Applications
-
Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to the indole moiety’s bioactivity. It could target specific receptors or enzymes.
-
Biological Studies: : Investigate its effects on cellular processes, signaling pathways, and gene expression.
-
Industry: : Used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific proteins or receptors, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide stands out due to its unique combination of substituents.
Properties
Molecular Formula |
C16H14BrN3O2 |
|---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C16H14BrN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21) |
InChI Key |
ABHZBVGCPOCLON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155119.png)

![1-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12155128.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B12155134.png)
![(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12155136.png)
![N-(2,5-dimethoxyphenyl)-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanamide](/img/structure/B12155143.png)


![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155178.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12155185.png)
![N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155196.png)
![Ethyl 5-(acetyloxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B12155203.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12155204.png)
